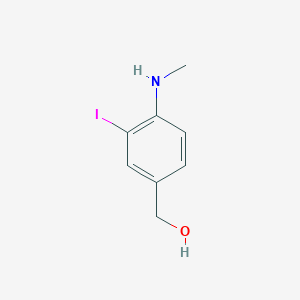
(3-Iodo-4-(methylamino)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Iodo-4-(methylamino)phenyl)methanol is an organic compound with the molecular formula C8H10INO. It is characterized by the presence of an iodine atom, a methylamino group, and a hydroxyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-4-(methylamino)phenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the methylamino group. One common method includes:
Iodination: The starting material, such as 4-methylaminophenol, is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzene ring.
Reduction: The resulting iodinated compound is then reduced to form the corresponding methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-(methylamino)benzaldehyde.
Reduction: Formation of 3-iodo-4-(methylamino)benzyl alcohol.
Substitution: Formation of 3-azido-4-(methylamino)phenylmethanol.
科学的研究の応用
(3-Iodo-4-(methylamino)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Iodo-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
類似化合物との比較
(4-(Methylamino)phenyl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
(3-Bromo-4-(methylamino)phenyl)methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
(3-Chloro-4-(methylamino)phenyl)methanol:
Uniqueness: (3-Iodo-4-(methylamino)phenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity and interactions are beneficial .
特性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
[3-iodo-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10INO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChIキー |
NSMNCUNQDLVKQQ-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)CO)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


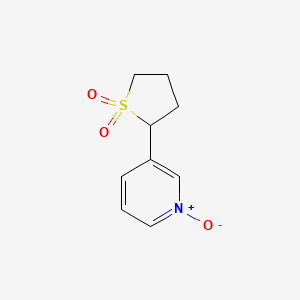
![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
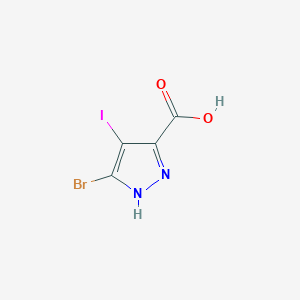
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)

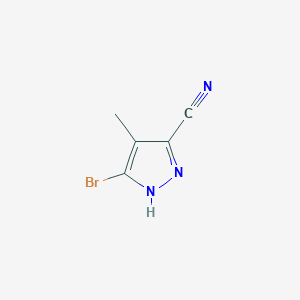
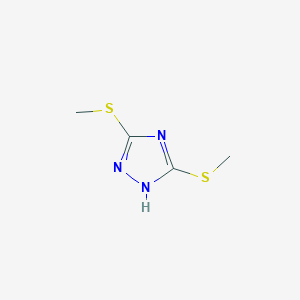

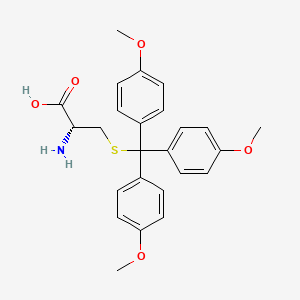
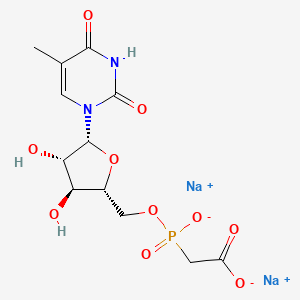
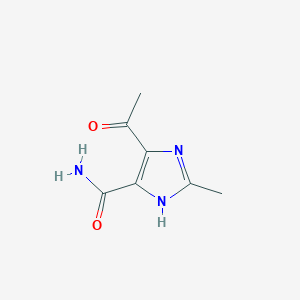

![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)

